3-Aminobiphenyl

Description

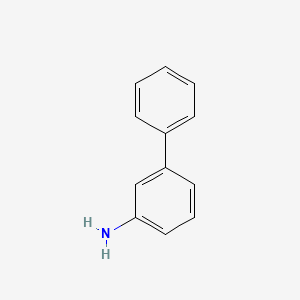

Structure

3D Structure

Properties

IUPAC Name |

3-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUNOBADFTHUUFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2036825 | |

| Record name | 3-Aminobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2036825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243-47-2, 41674-04-8 | |

| Record name | 3-Aminobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2243-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1'-Biphenyl)amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041674048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2036825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Aminobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BIPHENYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P632PQP3U1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Aminobiphenyl chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental methodologies for 3-Aminobiphenyl (B1205854). The information is intended to support research, development, and safety protocols involving this compound.

Core Chemical Properties and Structure

This compound, with the CAS number 2243-47-2, is an aromatic amine consisting of a biphenyl (B1667301) backbone substituted with an amino group at the 3-position.[1] It typically appears as a white to light yellow crystalline solid or a pale yellow oil.[1][2][3] This compound serves as a building block in the synthesis of various dyes and polymers and has applications in pharmaceutical research.[1] It is important to note that this compound is considered a potential carcinogen and should be handled with appropriate safety precautions.[1]

Quantitative Chemical Data

The following table summarizes the key quantitative properties of this compound for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₁N | [1][2][4][5] |

| Molecular Weight | 169.22 g/mol | [4][5][6] |

| Melting Point | 28-33 °C | [3][4][7] |

| Boiling Point | 177-178 °C | [2] |

| pKa (at 18 °C) | 4.25 | [1] |

| Density | 1.077 g/cm³ | [2] |

| Flash Point | >110 °C (>230 °F) - closed cup | [3][4] |

| Solubility in Water | Sparingly soluble | [1] |

Chemical Structure

The molecular structure of this compound is depicted below. The diagram illustrates the connectivity of the two phenyl rings and the position of the amine group.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. m.youtube.com [m.youtube.com]

- 3. The metabolism of this compound and 3-acetamidobiphenyl in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 6. chem.ws [chem.ws]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 3-Aminobiphenyl (CAS No. 2243-47-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Aminobiphenyl (B1205854) (CAS No. 2243-47-2), a key chemical intermediate and a compound of significant interest in toxicological and pharmacological research. This document details its chemical identity, physicochemical properties, synthesis, analytical methods, and biological significance, with a focus on its metabolic activation and toxicological profile.

Chemical Identification and Properties

This compound, also known as m-aminobiphenyl or 3-phenylaniline, is an aromatic amine derivative of biphenyl.[1] It is a colorless to light-yellow solid at room temperature and has been historically used in the manufacturing of azo dyes.[1][2] Due to its classification as a weak carcinogen, its industrial applications have been largely curtailed in favor of less toxic alternatives.[1][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2243-47-2 | [1][4] |

| Molecular Formula | C₁₂H₁₁N | [1][4] |

| Molecular Weight | 169.22 g/mol | [4] |

| Appearance | White to light yellow solid/powder | [2] |

| Melting Point | 28-33 °C | [4] |

| Boiling Point | 211-215 °C (lit.) | [4] |

| Density | 1.077 g/cm³ | [2] |

| Solubility | Sparingly soluble in water; Soluble in ethanol, ether, acetone, benzene | [5] |

| pKa | 4.25 (at 18°C) | [5] |

| InChI Key | MUNOBADFTHUUFG-UHFFFAOYSA-N | [4] |

| SMILES | Nc1cccc(c1)-c2ccccc2 | [4] |

Spectroscopic Data

The structural identification of this compound is confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.

Table 2: ¹H and ¹³C NMR Spectral Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~3.7 (broad s) | Singlet | -NH₂ |

| 6.6-7.6 (m) | Multiplet | Aromatic Protons | |

| ¹³C NMR | 113.1 | C4 | |

| 113.5 | C2 | ||

| 117.2 | C6 | ||

| 127.2 | C2', C6' | ||

| 127.3 | C4' | ||

| 128.8 | C3', C5' | ||

| 129.8 | C5 | ||

| 142.1 | C1' | ||

| 143.0 | C1 | ||

| 147.1 | C3 | ||

| Note: NMR data can vary slightly based on solvent and experimental conditions. The provided ¹³C NMR data is based on publicly available spectral information. |

Table 3: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 169 | High | [M]⁺ (Molecular Ion) |

| 168 | Moderate | [M-H]⁺ |

| 141 | Low | [M-C₂H₂]⁺ or [M-HCN-H]⁺ |

| Note: Fragmentation patterns can vary based on the ionization technique and energy.[5] |

Table 4: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3440-3360 | Medium | N-H stretch (asymmetric and symmetric) |

| 3050-3020 | Medium | Aromatic C-H stretch |

| 1620-1580 | Strong | N-H bend (scissoring) and Aromatic C=C stretch |

| 1335-1250 | Strong | Aromatic C-N stretch |

| 910-665 | Strong, Broad | N-H wag |

| Note: The presence of two bands in the N-H stretching region is characteristic of a primary amine.[6] |

Experimental Protocols

Synthesis via Suzuki-Miyaura Coupling

This compound can be efficiently synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 3-bromoaniline (B18343) and phenylboronic acid.[2][7]

Materials:

-

3-Bromoaniline

-

Phenylboronic acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine (B1218219) ligand

-

Anhydrous potassium carbonate (K₂CO₃) or other suitable base

-

Solvent system (e.g., Toluene/Ethanol/Water mixture or Dioxane/Water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask equipped with a condenser and magnetic stirrer, add 3-bromoaniline (1.0 eq.), phenylboronic acid (1.1-1.5 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

-

Add the palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%) and the phosphine ligand (e.g., PPh₃, 2-6 mol%).

-

Deoxygenate the solvent system by bubbling with an inert gas for 15-20 minutes.

-

Add the degassed solvent to the flask.

-

Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).[6]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to yield pure this compound.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the quantitative analysis of this compound in a sample matrix, often requiring derivatization to improve chromatographic performance.[1][2]

Materials:

-

Sample containing this compound

-

Internal Standard (e.g., Triphenylamine-d15)

-

Saturated Sodium Bicarbonate solution

-

Dichloromethane (DCM) or other suitable extraction solvent

-

Anhydrous sodium sulfate

-

Derivatizing agent (e.g., Pentafluoropropionic anhydride (B1165640) - PFPA)

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 1 mL of the aqueous sample, add a known amount of the internal standard.

-

Adjust the pH to >8 with saturated sodium bicarbonate solution.[1]

-

Add 1 mL of DCM, vortex vigorously for 2 minutes, and centrifuge to separate the phases.

-

Carefully transfer the lower organic layer (DCM) to a clean tube.

-

Pass the extract through anhydrous sodium sulfate to remove residual water.

-

-

Derivatization:

-

Evaporate the extract to approximately 100 µL under a gentle stream of nitrogen.

-

Add 50 µL of hexane and 10 µL of PFPA.[1]

-

Cap the vial and heat at 60°C for 30 minutes.

-

Cool to room temperature and evaporate to dryness under nitrogen.

-

-

Analysis:

-

Reconstitute the residue in a known volume of hexane (e.g., 100 µL).

-

Inject an aliquot into the GC-MS system.

-

-

GC-MS Conditions (Example):

-

Injector Temperature: 290 °C

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Program: Initial temperature of 80°C (hold for 1 min), ramp at 5°C/min to 180°C, then at 10°C/min to 240°C, and finally at 25°C/min to 290°C (hold for 10 min).[2]

-

MS Transfer Line Temperature: 290 °C

-

Ion Source Temperature: 230 °C

-

Mode: Electron Ionization (EI) at 70 eV, with data acquired in both full scan and Selected Ion Monitoring (SIM) modes for quantification.

-

Biological Activity and Toxicology

While its isomer, 4-aminobiphenyl, is a well-established potent carcinogen, this compound is considered to be at most a weak carcinogen.[3] This difference in carcinogenicity is attributed to their distinct metabolic pathways and the genotoxicity of their metabolites.

Metabolic Activation Pathway

The carcinogenicity of aromatic amines is dependent on their metabolic activation to electrophilic intermediates that can form adducts with DNA. The primary metabolic activation of aminobiphenyls occurs in the liver.

// Nodes ABP [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; N_OH_ABP [label="N-Hydroxy-3-aminobiphenyl", fillcolor="#F1F3F4", fontcolor="#202124"]; Nitroso [label="3-Nitrosobiphenyl", fillcolor="#F1F3F4", fontcolor="#202124"]; DNA_Adducts [label="DNA Adducts", shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Detox [label="Detoxification\n(e.g., Glucuronidation)", shape=oval, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Genotoxicity [label="Lack of Genotoxicity", shape=note, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges ABP -> N_OH_ABP [label="N-hydroxylation\n(Cytochrome P450)", color="#4285F4"]; N_OH_ABP -> Nitroso [label="Oxidation", color="#4285F4"]; N_OH_ABP -> Genotoxicity [style=dashed, color="#EA4335"]; Nitroso -> DNA_Adducts [label="Potential Reaction\n(Weak)", style=dashed, color="#EA4335"]; ABP -> Detox [label="N-acetylation / N-glucuronidation", color="#34A853"];

// Invisible nodes for layout {rank=same; ABP;} {rank=same; N_OH_ABP; Detox;} {rank=same; Nitroso; Genotoxicity;} {rank=same; DNA_Adducts;} } dot Caption: Metabolic pathway of this compound.

Studies have shown that while this compound can be N-hydroxylated, its metabolite, N-hydroxy-3-aminobiphenyl, displays no mutagenicity in the Ames test, unlike the potent mutagen N-hydroxy-4-aminobiphenyl.[3] This lack of genotoxicity in its key metabolite is believed to be the primary reason for the weak carcinogenicity of this compound.[3]

Table 5: Toxicological Data for this compound

| Endpoint | Value | Species | Route | Reference(s) |

| LD₅₀ | 789.2 mg/kg | Rat | Oral | [5] |

| GHS Hazard Statements | H302, H315, H319, H335 | N/A | N/A | [4] |

| Hazard Classifications | Acute Toxicity 4 (Oral), Skin Irritant 2, Eye Irritant 2, STOT SE 3 | N/A | N/A | [4] |

| STOT SE 3: Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)[4] |

Experimental and Logical Workflows

Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound.

// Nodes Start [label="Starting Materials\n(3-Bromoaniline, Phenylboronic Acid)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Suzuki-Miyaura Coupling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup & Extraction", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification\n(Column Chromatography)", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Pure this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Structural Characterization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NMR [label="NMR (¹H, ¹³C)", fillcolor="#F1F3F4", fontcolor="#202124"]; MS [label="Mass Spectrometry", fillcolor="#F1F3F4", fontcolor="#202124"]; IR [label="IR Spectroscopy", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Reaction [color="#5F6368"]; Reaction -> Workup [color="#5F6368"]; Workup -> Purification [color="#5F6368"]; Purification -> Product [color="#5F6368"]; Product -> Analysis [color="#5F6368"]; Analysis -> NMR [color="#5F6368"]; Analysis -> MS [color="#5F6368"]; Analysis -> IR [color="#5F6368"]; } dot Caption: Workflow for the synthesis and analysis of this compound.

Conclusion

This compound (CAS No. 2243-47-2) is a well-characterized aromatic amine with established physicochemical and spectroscopic properties. While structurally similar to the potent carcinogen 4-aminobiphenyl, its biological activity is markedly different, exhibiting only weak carcinogenicity. This is primarily due to the lack of genotoxicity of its N-hydroxylated metabolite. The synthetic and analytical protocols detailed in this guide provide a robust framework for researchers working with this compound. A thorough understanding of its properties and biological fate is essential for its safe handling and for its use in further research, particularly in the fields of toxicology, pharmacology, and medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-氨基联苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | C12H11N | CID 16717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rose-hulman.edu [rose-hulman.edu]

- 7. Suzuki Coupling [organic-chemistry.org]

Spectroscopic data for 3-Aminobiphenyl (NMR, IR, Mass Spec)

A comprehensive analysis of the spectroscopic properties of 3-Aminobiphenyl is crucial for its identification, characterization, and application in research and development. This technical guide provides an in-depth overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and a workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.55 - 7.52 | m | H-2', H-6' | |

| 7.41 - 7.37 | m | H-3', H-5' | |

| 7.31 - 7.27 | m | H-4' | |

| 7.20 | t | 7.8 | H-5 |

| 6.95 | d | 7.8 | H-6 |

| 6.88 | s | H-2 | |

| 6.69 | d | 7.8 | H-4 |

| 3.70 | s (broad) | NH₂ |

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 146.6 | C-3 |

| 142.8 | C-1' |

| 141.5 | C-1 |

| 129.5 | C-5 |

| 128.7 | C-3', C-5' |

| 127.2 | C-2', C-6' |

| 127.2 | C-4' |

| 117.6 | C-6 |

| 114.2 | C-2 |

| 113.8 | C-4 |

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3438, 3355 | Strong | N-H stretch (asymmetric and symmetric) |

| 3031 | Medium | Aromatic C-H stretch |

| 1620 | Strong | N-H bend (scissoring) |

| 1599, 1480 | Strong | Aromatic C=C stretch |

| 1315 | Strong | C-N stretch (aromatic amine) |

| 754, 696 | Strong | C-H out-of-plane bend |

Sample Preparation: KBr pellet

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 169 | 100 | [M]⁺ (Molecular Ion) |

| 168 | 80 | [M-H]⁺ |

| 141 | 15 | [M-H-HCN]⁺ |

| 115 | 20 | [C₉H₇]⁺ |

Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Approximately 10-20 mg of this compound was accurately weighed and dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

- A small amount of tetramethylsilane (B1202638) (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

- The solution was transferred to a 5 mm NMR tube.

2. Data Acquisition:

- ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

- For ¹H NMR, 16 scans were accumulated with a relaxation delay of 1 second.

- For ¹³C NMR, a proton-decoupled spectrum was acquired with 1024 scans and a relaxation delay of 2 seconds.

3. Data Processing:

- The raw data (Free Induction Decay - FID) was Fourier transformed.

- Phase and baseline corrections were applied to the resulting spectra.

- Chemical shifts were referenced to the TMS signal.

Infrared (IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

- Approximately 1-2 mg of this compound was ground with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder was obtained.

- The mixture was then compressed in a pellet press under high pressure to form a thin, transparent pellet.

2. Data Acquisition:

- A background spectrum of the empty sample compartment was recorded.

- The KBr pellet was placed in the sample holder of an FTIR spectrometer.

- The spectrum was recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

1. Sample Introduction and Ionization:

- A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) was introduced into the mass spectrometer.

- The sample was ionized using electron ionization (EI) with an electron energy of 70 eV.

2. Mass Analysis and Detection:

- The resulting ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.

- The detector measured the abundance of each ion.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of an organic compound such as this compound.

Caption: Workflow for Spectroscopic Identification.

Solubility of 3-Aminobiphenyl in various organic solvents

An In-depth Technical Guide to the Solubility of 3-Aminobiphenyl (B1205854) in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound, a significant chemical intermediate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on presenting the established qualitative solubility and provides a detailed, standardized experimental protocol for its quantitative determination. This allows researchers to generate precise data tailored to their specific needs.

Physicochemical Properties of this compound

This compound is an organic compound, one of the three isomers of aminobiphenyl. It presents as a colorless to tan crystalline solid that may change color upon air exposure.[1][2] A summary of its key physical and chemical properties is essential for understanding its behavior in solution.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁N | [2] |

| Molar Mass | 169.22 g/mol | [3] |

| Melting Point | 31-31.5 °C | [2] |

| Boiling Point | 177-178 °C | [2] |

| Appearance | Colorless solid | [2] |

Qualitative Solubility Data

While precise quantitative measurements are not widely published, qualitative solubility assessments for this compound have been documented. This information provides a foundational understanding of its behavior in various common organic solvents. The compound is generally soluble in several organic solvents and sparingly soluble in water.[4]

| Solvent | Qualitative Solubility | Reference |

| Acetone | Soluble | [4] |

| Benzene | Soluble | [4] |

| Diethyl Ether | Soluble | [4] |

| Ethanol | Soluble | [4] |

| Methanol | Soluble | [3] |

| Water | Sparingly Soluble | [4] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise, quantitative solubility data (e.g., in g/100 mL, mol/L, or mole fraction), a standardized experimental approach is necessary. The isothermal shake-flask method followed by gravimetric analysis is a robust and widely accepted technique for determining the solubility of a solid solute in a liquid solvent.[5]

Principle

A saturated solution is a state of equilibrium where the maximum amount of solute has dissolved in a solvent at a specific temperature. By preparing a saturated solution and then precisely measuring the mass of the solute dissolved in a known mass or volume of the solvent, the solubility can be accurately calculated.[5]

Required Apparatus and Materials

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker bath or incubator

-

Conical flasks or sealed vials

-

Volumetric pipettes

-

Evaporating dish or watch glass (pre-weighed)

-

Drying oven

-

Filtration apparatus (e.g., syringe filters)

-

This compound (solute)

-

Organic solvents of interest

Step-by-Step Methodology

-

Sample Preparation : Add an excess amount of this compound solid to a conical flask containing a known volume (e.g., 25 mL) of the desired organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration : Seal the flask and place it in a thermostatic shaker bath set to the desired experimental temperature (e.g., 25 °C, 37 °C). Allow the mixture to agitate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. Equilibrium is confirmed if consecutive measurements of concentration show no significant change.[4]

-

Phase Separation : Cease agitation and allow the flask to rest in the thermostatic bath for at least 2 hours to enable the undissolved solid to settle.

-

Sample Extraction and Filtration : Carefully withdraw a precise volume of the supernatant (e.g., 10 mL) using a volumetric pipette. To avoid transferring any solid particles, the tip of the pipette should be fitted with a suitable filter (e.g., a syringe filter).

-

Gravimetric Analysis :

-

Dispense the filtered, saturated solution into a pre-weighed evaporating dish.

-

Record the total weight of the dish and the solution.

-

Carefully evaporate the solvent in a fume hood or a well-ventilated area. For higher boiling point solvents, a drying oven set to a temperature below the boiling point of the solvent but sufficient to facilitate evaporation can be used.

-

Once the solvent is fully evaporated, place the dish in a drying oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved. This ensures all residual solvent is removed.[5]

-

Cool the dish in a desiccator and weigh it on the analytical balance.

-

Data Calculation

The solubility can be expressed in various units. For example, to calculate solubility in grams per 100 mL of solvent:

-

Weight of Solute = (Weight of dish + dry solute) - (Weight of empty dish)

-

Weight of Solvent = (Weight of dish + solution) - (Weight of dish + dry solute)

-

Volume of Solvent = Weight of Solvent / Density of Solvent (at the experimental temperature)

-

Solubility ( g/100 mL) = (Weight of Solute / Volume of Solvent) * 100

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for solubility determination via the isothermal shake-flask method.

References

The Enigmatic Biological Profile of 3-Aminobiphenyl and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminobiphenyl (B1205854) (3-ABP), an aromatic amine, presents a fascinating case study in toxicology and pharmacology. Structurally similar to the potent human bladder carcinogen 4-aminobiphenyl (B23562) (4-ABP), 3-ABP is considered to be, at best, a weak carcinogen.[1] This disparity in biological activity, despite their isomeric relationship, has prompted significant research into the metabolic activation, genotoxicity, and structure-activity relationships of 3-ABP and its derivatives. This technical guide provides an in-depth exploration of the biological activities of these compounds, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the critical pathways involved. While 3-ABP itself is primarily of toxicological interest, its scaffold has been utilized in the development of derivatives with promising therapeutic activities, including enzyme inhibition and potential treatments for neurodegenerative diseases.[2][3]

Carcinogenicity and Mutagenicity

This compound is classified as a known human carcinogen, though it is considered less potent than its 4-amino isomer.[4][5] Its carcinogenic activity is linked to its metabolic activation to reactive intermediates that can form adducts with DNA, leading to mutations.

Mutagenicity Data

The mutagenicity of this compound and its metabolites has been assessed using the Ames test, which measures the ability of a chemical to induce mutations in strains of Salmonella typhimurium.

| Compound | Salmonella typhimurium Strain | Metabolic Activation (S9) | Result | Reference |

| This compound | TA98, TA100 | With S9 | Weakly mutagenic | [1] |

| N-hydroxy-3-aminobiphenyl | TA98, TA100 | Without S9 | Not mutagenic | [1] |

| 3-Nitrosobiphenyl | TA100 | Without S9 | Mutagenic | [1] |

Metabolic Activation and DNA Adduct Formation

The biological activity of this compound is intrinsically linked to its metabolic activation, primarily through cytochrome P450 enzymes in the liver. This process generates reactive metabolites capable of binding to cellular macromolecules, including DNA.

The metabolic pathway of 3-ABP involves several key steps:

-

N-hydroxylation: The initial and rate-limiting step is the oxidation of the amino group to form N-hydroxy-3-aminobiphenyl.[6]

-

Esterification: The N-hydroxy metabolite can be further activated by sulfation or acetylation to form highly reactive esters.

-

DNA Adduct Formation: These reactive intermediates can then bind covalently to DNA bases, primarily guanine, to form DNA adducts. These adducts can lead to mutations if not repaired.

3-ABP is metabolized to a lesser extent than 4-ABP, which may contribute to its weaker carcinogenicity. Studies have shown that 3-ABP is hydroxylated predominantly at the 2- and 4-ortho positions.[6]

Visualizing Metabolic Activation

The following diagram illustrates the key steps in the metabolic activation of this compound.

Biological Activities of this compound Derivatives

While this compound itself is primarily studied for its toxicity, its chemical scaffold has been used to synthesize derivatives with a range of biological activities. These derivatives often aim to inhibit specific enzymes or modulate cellular signaling pathways for therapeutic benefit.

Enzyme Inhibitory Activity

A notable example is the development of (3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid derivatives as inhibitors of human protein tyrosine phosphatase beta (HPTPβ).

| Compound | HPTPβ IC50 (µM) | PTP1B IC50 (µM) | SHP2 IC50 (µM) | Reference |

| C2 | 1.8 ± 0.2 | > 100 | > 100 | [2] |

| C22 | 2.1 ± 0.3 | > 100 | > 100 | [2] |

Anti-Alzheimer's Disease Agents

Derivatives of 3-(4-aminophenyl)-coumarin have been synthesized and evaluated for their potential as anti-Alzheimer's disease agents, primarily through the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[3]

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Reference |

| 4k | 0.112 ± 0.015 | 0.559 ± 0.017 | [3] |

| 4m | 0.091 ± 0.011 | 1.23 ± 0.09 | [3] |

Experimental Protocols

Ames Test for Mutagenicity of Aromatic Amines

This protocol is a modification of the standard Ames test, adapted for aromatic amines which often require metabolic activation.[7][8][9]

1. Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100).

-

Molten top agar (B569324) (0.6% agar, 0.5% NaCl).

-

Minimal glucose agar plates.

-

Test compound (this compound or derivative).

-

S9 fraction from Aroclor-1254 induced rat liver.

-

S9 cofactor mix (NADP, G6P).

-

Positive and negative controls.

2. Procedure:

-

Prepare overnight cultures of the Salmonella tester strains.

-

To 2 mL of molten top agar at 45°C, add 0.1 mL of the bacterial culture and the test compound at the desired concentration.

-

For assays requiring metabolic activation, add 0.5 mL of the S9 mix.

-

Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate.

-

Incubate the plates at 37°C for 48-72 hours.

-

Count the number of revertant colonies on each plate and compare to the negative control. A significant, dose-dependent increase in the number of revertant colonies indicates a positive mutagenic response.

32P-Postlabeling Assay for DNA Adducts

This highly sensitive method is used to detect and quantify DNA adducts formed by carcinogens like this compound.[1][2][4][10][11]

1. Materials:

-

DNA sample (extracted from tissues or cells exposed to the test compound).

-

Micrococcal nuclease and spleen phosphodiesterase.

-

Nuclease P1.

-

T4 polynucleotide kinase.

-

[γ-32P]ATP.

-

Polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plates.

2. Procedure:

-

DNA Digestion: Digest the DNA sample to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment: Enrich the adducted nucleotides by digesting the normal nucleotides to deoxynucleosides with nuclease P1.

-

32P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with 32P from [γ-32P]ATP using T4 polynucleotide kinase.

-

Chromatography: Separate the 32P-labeled adducts by multidirectional thin-layer chromatography on PEI-cellulose plates.

-

Detection and Quantification: Detect the adducts by autoradiography and quantify the level of radioactivity to determine the amount of DNA adducts.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxicity of this compound derivatives on cultured cells.[12][13][14][15][16]

1. Materials:

-

Cultured cells (e.g., cancer cell lines).

-

96-well plates.

-

Test compound (this compound derivative).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

2. Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined from the dose-response curve.

General Experimental Workflow

The following diagram outlines a general workflow for evaluating the biological activity of a novel this compound derivative.

Conclusion

This compound and its derivatives represent a diverse class of compounds with a wide spectrum of biological activities. While 3-ABP itself serves as a model for studying weak carcinogenicity and metabolic activation, its derivatives have shown significant promise in the realm of drug discovery. The contrasting biological effects of 3-ABP and its isomer, 4-ABP, underscore the critical role of molecular geometry in determining toxicological and pharmacological outcomes. Future research in this area will likely focus on elucidating the precise mechanisms of action of therapeutically relevant derivatives and leveraging the this compound scaffold for the design of novel, highly selective therapeutic agents. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this intriguing class of molecules.

References

- 1. 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C12H11N | CID 16717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The metabolism of this compound and 3-acetamidobiphenyl in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ames test - Wikipedia [en.wikipedia.org]

- 9. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 10. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]

- 11. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijbs.com [ijbs.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. broadpharm.com [broadpharm.com]

- 15. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 16. researchgate.net [researchgate.net]

Mechanism of Action of 3-Aminobiphenyl in Organic Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminobiphenyl (B1205854) (3-ABP) is an aromatic amine that serves as a versatile building block in organic synthesis and is also a subject of toxicological interest due to its classification as a potential human carcinogen. This technical guide provides an in-depth exploration of the mechanism of action of this compound in various organic reactions, its metabolic activation, and its role in genotoxicity.

Core Concepts: Reactivity and Applications

This compound's reactivity is primarily centered around its nucleophilic amino group and the aromatic biphenyl (B1667301) backbone. This dual functionality allows it to participate in a range of organic transformations, making it a valuable precursor for the synthesis of dyes, pharmaceuticals, and other complex organic molecules.[1]

In Organic Synthesis

This compound is a key intermediate in the synthesis of various organic compounds, including azo dyes and heterocyclic structures.

1. Azo Dye Synthesis: The synthesis of azo dyes from 3-ABP involves a two-step process: diazotization followed by azo coupling. The primary aromatic amine of 3-ABP is converted into a diazonium salt, which then acts as an electrophile, reacting with an electron-rich coupling component like a phenol (B47542) or another aromatic amine to form a colored azo compound.[2]

2. Synthesis of Heterocyclic Compounds: 3-ABP can be utilized in the synthesis of quinoline (B57606) derivatives through the Skraup synthesis. This reaction involves heating the aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[3][4][5][6] Furthermore, 3-ABP can participate in multicomponent reactions to generate diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry.[7][8][9]

Metabolic Activation and Genotoxicity

The carcinogenicity of this compound is linked to its metabolic activation in the body, a process that transforms the relatively inert parent compound into reactive electrophiles capable of binding to cellular macromolecules like DNA.[10]

Metabolic Pathways: The initial and critical step in the bioactivation of 3-ABP is N-hydroxylation, catalyzed by cytochrome P450 enzymes, primarily CYP1A2, to form N-hydroxy-3-aminobiphenyl.[11][12] This hydroxylamine (B1172632) can be further activated through O-esterification (e.g., acetylation or sulfonation) to form highly reactive esters. These esters can then spontaneously decompose to form a nitrenium ion, a potent electrophile that can react with nucleophilic sites in DNA, leading to the formation of DNA adducts.[13]

DNA Adduct Formation: The formation of covalent adducts between the reactive metabolites of 3-ABP and DNA is considered a key initiating event in its carcinogenic mechanism. While the C8 and N2 positions of guanine (B1146940) are common targets for aromatic amines, the specific adduct profile of 3-ABP is an area of ongoing research. Studies on the closely related 4-aminobiphenyl (B23562) have shown the formation of N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-ABP) as a major adduct.[13][14] The formation of these adducts can lead to mutations during DNA replication if not repaired, potentially initiating the process of carcinogenesis.

Quantitative Data

The following table summarizes available quantitative data related to the mutagenicity and DNA adduct formation of aminobiphenyl isomers. It is important to note that data specifically for this compound is limited compared to its more potent 4-isomer.

| Compound | Assay | System | Endpoint | Result | Reference |

| This compound | Ames Test | S. typhimurium TA98, TA100 (+S9) | Mutagenicity | Weakly mutagenic/Non-mutagenic | [10] |

| N-hydroxy-3-aminobiphenyl | Ames Test | S. typhimurium TA98, TA100 | Mutagenicity | Non-mutagenic | [10] |

| 3-Nitrosobiphenyl | Ames Test | S. typhimurium TA100 | Mutagenicity | Mutagenic | [10] |

| 4-Aminobiphenyl | Ames Test | S. typhimurium TA98, TA100 (+S9) | Mutagenicity | Mutagenic | [10] |

| N-hydroxy-4-aminobiphenyl | Ames Test | S. typhimurium TA98, TA100 | Mutagenicity | Potent mutagen | [10] |

| 4-Aminobiphenyl | DNA Adducts | Human Hepatocytes | dG-C8-4-ABP adducts/10⁷ nucleotides | 3.4 - 140 | [13][14] |

| 4-Aminobiphenyl | DNA Adducts | Human Bladder Mucosa | Acr-dG vs. 4-ABP-DNA adducts | Acr-dG levels 10-30 fold higher | [15] |

Experimental Protocols

Synthesis of a 3-Biphenyl Azo Dye

This protocol describes the synthesis of an azo dye from this compound and a coupling agent such as 2-naphthol (B1666908).

Materials:

-

This compound

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite (B80452)

-

2-Naphthol

-

Sodium Hydroxide

-

Ice

-

Water

-

Starch-iodide paper

Procedure:

-

Diazotization of this compound:

-

Dissolve a measured amount of this compound in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a cold aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

-

Stir the mixture for 15-20 minutes after the addition is complete.

-

Check for the presence of excess nitrous acid using starch-iodide paper.

-

-

Preparation of the Coupling Solution:

-

Dissolve 2-naphthol in an aqueous solution of sodium hydroxide.

-

Cool this solution to 0-5 °C in an ice bath.

-

-

Azo Coupling:

-

Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.

-

A colored precipitate of the azo dye should form immediately.

-

Continue stirring the mixture in the ice bath for 30 minutes to ensure complete reaction.

-

Filter the precipitate, wash with cold water, and dry.[2][16][17]

-

In Vitro Metabolism of this compound using Rat Liver S9 Fraction

This protocol outlines a general procedure for studying the metabolism of this compound using a post-mitochondrial supernatant (S9) fraction from rat liver.

Materials:

-

This compound

-

Rat Liver S9 fraction

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Analytical standards of potential metabolites

Procedure:

-

Incubation:

-

Prepare an incubation mixture containing the rat liver S9 fraction, NADPH regenerating system, and phosphate buffer in a test tube.

-

Pre-incubate the mixture at 37 °C for a few minutes.

-

Add this compound (dissolved in a suitable solvent like DMSO) to initiate the reaction.

-

Incubate the mixture at 37 °C for a specified time (e.g., 30-60 minutes).

-

-

Extraction of Metabolites:

-

Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

-

Extract the metabolites from the aqueous mixture using an organic solvent like ethyl acetate.

-

Evaporate the organic solvent to concentrate the metabolites.

-

-

Analysis:

-

Reconstitute the dried extract in a suitable solvent.

-

Analyze the metabolites using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Identify the metabolites by comparing their retention times and/or mass spectra with those of authentic standards.[18][19][20]

-

Ames Test for Mutagenicity

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100)

-

Top agar (B569324)

-

Minimal glucose agar plates

-

This compound

-

Rat liver S9 fraction (for metabolic activation)

-

Positive and negative controls

Procedure:

-

Preparation:

-

Prepare serial dilutions of this compound.

-

Prepare the S9 mix for metabolic activation if required.

-

-

Incubation:

-

In a test tube, combine the Salmonella tester strain, the test compound at a specific concentration, and either buffer or the S9 mix.

-

Pre-incubate the mixture at 37 °C.

-

-

Plating and Incubation:

-

Add molten top agar to the test tube, mix, and pour the contents onto a minimal glucose agar plate.

-

Incubate the plates at 37 °C for 48-72 hours.

-

-

Scoring:

Visualizations

Signaling Pathways and Experimental Workflows

Conclusion

This compound exhibits a diverse range of chemical reactivity, making it a valuable synthon in organic chemistry for the creation of dyes and complex heterocyclic molecules. However, its potential for metabolic activation to genotoxic species necessitates careful handling and a thorough understanding of its toxicological profile. The mechanisms outlined in this guide provide a foundational understanding for researchers working with this compound, both in synthetic applications and in the context of drug development and safety assessment. Further research is warranted to fully elucidate the specific DNA adduct profile and the complete carcinogenic mechanism of this compound.

References

- 1. xenometrix.ch [xenometrix.ch]

- 2. archive.conscientiabeam.com [archive.conscientiabeam.com]

- 3. organicreactions.org [organicreactions.org]

- 4. prepchem.com [prepchem.com]

- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 6. iipseries.org [iipseries.org]

- 7. Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core - PMC [pmc.ncbi.nlm.nih.gov]

- 8. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 9. dokumen.pub [dokumen.pub]

- 10. A rationale for the non-mutagenicity of 2- and 3-aminobiphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Role of Cytochrome P450 Enzymes in the Metabolic Activation of Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DNA Adduct Formation of 4-Aminobiphenyl and Heterocyclic Aromatic Amines in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. oncotarget.com [oncotarget.com]

- 16. cuhk.edu.hk [cuhk.edu.hk]

- 17. benchchem.com [benchchem.com]

- 18. The metabolism of this compound and 3-acetamidobiphenyl in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Trinova Biochem | S9 liver extract is simulating the hepatic metabolic activation and designed for use in the Ames test [trinova.de]

- 20. assets.ctfassets.net [assets.ctfassets.net]

- 21. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 22. nib.si [nib.si]

- 23. nucro-technics.com [nucro-technics.com]

- 24. scantox.com [scantox.com]

- 25. gentronix.co.uk [gentronix.co.uk]

Physical and chemical properties of [1,1′-Biphenyl]-3-amine

An In-depth Technical Guide to [1,1′-Biphenyl]-3-amine

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and safety considerations for [1,1′-Biphenyl]-3-amine, tailored for researchers, scientists, and professionals in drug development.

Introduction

[1,1′-Biphenyl]-3-amine, also known as 3-aminobiphenyl, is an aromatic amine derivative of biphenyl (B1667301).[1][2] It consists of a biphenyl backbone with an amino group attached to the third position of one of the phenyl rings.[3] Historically, it has been utilized as an intermediate in the manufacturing of azo dyes, pharmaceuticals, and polymers.[1][3] However, due to its classification as a potential human carcinogen, its application has been significantly curtailed in favor of less toxic alternatives.[1][3] Understanding its chemical and physical properties is crucial for its safe handling and for its use in controlled research settings.

Chemical and Physical Properties

The properties of [1,1′-Biphenyl]-3-amine are summarized below. The compound typically appears as a colorless to pale yellow solid or oil.[2][3]

General Properties

| Property | Value | Source |

| IUPAC Name | [1,1′-Biphenyl]-3-amine | [2] |

| Synonyms | This compound, m-Aminobiphenyl, 3-Phenylaniline | [1][3][4] |

| CAS Number | 2243-47-2 | [1][3][4] |

| Molecular Formula | C₁₂H₁₁N | [1][3][4] |

| Molecular Weight | 169.22 g/mol | [1][4] |

Physical Properties

| Property | Value | Source |

| Melting Point | 31-33 °C | [2][5] |

| Boiling Point | 177-178 °C | [2] |

| Density | 1.077 g/cm³ | [2] |

| pKa | 4.25 (at 18 °C) | [3] |

| Solubility | Sparingly soluble in water.[3] Soluble in most organic solvents. | |

| Appearance | White to light yellow crystalline powder or pale yellow oil. | [3] |

Spectral Data

Spectral analysis is essential for the structural confirmation of [1,1′-Biphenyl]-3-amine.

| Technique | Data | Source |

| ¹H-NMR (CDCl₃, 300 MHz) | δ = 3.55 (s, 2H), 6.72-6.76 (m, 3H), 6.81-6.86 (m, 3H), 7.21-7.29 (m, 3H) | [5] |

| ¹³C-NMR (CDCl₃, 75 MHz) | δ = 115.19, 118.60, 129.29, 129.37, 146.37, 146.47 | [5] |

| Mass Spectrometry | Electron ionization mass spectra are available in the NIST WebBook. | [6] |

| Infrared (IR) Spectra | Vapor phase IR spectra are available from spectral databases. | [1] |

Experimental Protocols

Synthesis via Suzuki Coupling

A common and effective method for the synthesis of [1,1′-Biphenyl]-3-amine is the Suzuki coupling reaction.[2] This protocol involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.

Reactants:

-

Phenylboronic acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂) as the catalyst

-

A suitable base (e.g., potassium carbonate, K₂CO₃)

-

An appropriate solvent (e.g., a mixture of water and an organic solvent like toluene)

Procedure:

-

In a reaction vessel, dissolve 3-bromoaniline and phenylboronic acid in the chosen solvent system.

-

Add the base, followed by the palladium catalyst.

-

Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

After cooling to room temperature, perform an aqueous workup. Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the crude product.

References

- 1. This compound | C12H11N | CID 16717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Page loading... [wap.guidechem.com]

- 4. [1,1'-Biphenyl]-3-amine (CAS 2243-47-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. rsc.org [rsc.org]

- 6. [1,1'-Biphenyl]-3-amine [webbook.nist.gov]

In-Depth Technical Guide: 3-Aminobiphenyl - Potential Health Hazards and Safety Precautions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the potential health hazards associated with 3-Aminobiphenyl (3-ABP), a biphenyl (B1667301) amine derivative. It details the toxicological profile, including its classification as a harmful substance and its status as a weak carcinogen. This document outlines stringent safety precautions, handling procedures, and emergency responses necessary when working with this compound. Furthermore, it delves into the metabolic pathways of this compound and provides detailed experimental protocols for assessing its mutagenic and carcinogenic potential. This guide is intended to serve as an essential resource for laboratory personnel and researchers to ensure a safe and informed working environment.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₁N | --INVALID-LINK-- |

| Molar Mass | 169.22 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to light yellow crystalline solid | --INVALID-LINK-- |

| Melting Point | 28-33 °C | --INVALID-LINK-- |

| Boiling Point | >110 °C (closed cup) | --INVALID-LINK-- |

| Solubility | Sparingly soluble in water | --INVALID-LINK-- |

| CAS Number | 2243-47-2 | --INVALID-LINK-- |

Health Hazard Information

This compound is classified as a hazardous substance with acute and chronic health risks.

GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

Source: ECHA C&L Inventory[1]

Toxicological Data

The following table summarizes the available quantitative toxicological data for this compound.

| Metric | Value | Species | Route | Reference |

| LD50 (Lethal Dose, 50%) | 789.2 mg/kg | Rat | Oral | --INVALID-LINK--[2] |

| EC50 (Half maximal effective concentration) | 6.9 mg/L (48 h) | Daphnia magna (Water flea) | Aquatic | --INVALID-LINK--[3] |

Note: Inhalation (LC50) and dermal (LD50) toxicity data for this compound were not found in the reviewed literature.

Carcinogenicity and Mutagenicity

This compound is considered to be a weak carcinogen.[4] Its carcinogenic potential is significantly lower than its isomer, 4-Aminobiphenyl, which is a known human bladder carcinogen.[4][5] The International Agency for Research on Cancer (IARC) has not classified this compound as a probable or confirmed human carcinogen.[6]

Studies have shown that the weak carcinogenicity of this compound may be attributed to the lack of genotoxicity of its N-hydroxy derivative.[4] While this compound can be metabolized to its N-hydroxy derivative, this metabolite does not appear to be a potent mutagen in bacterial reverse mutation assays (Ames test).[4]

Safety Precautions and Handling

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166.[6]

-

Skin Protection:

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if ventilation is inadequate or if dusts are generated.[7]

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[7]

-

Provide appropriate exhaust ventilation at places where dust is formed.[3]

-

Eyewash stations and safety showers should be readily available.

Handling and Storage

-

Avoid contact with skin, eyes, and clothing.[3]

-

Avoid formation of dust and aerosols.[3]

-

Do not eat, drink, or smoke when using this product.[7]

-

Keep container tightly closed in a dry and well-ventilated place.[3]

-

Store in a cool place.[3]

-

Store locked up.[7]

Disposal Considerations

-

Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]

-

Do not allow product to enter drains.[7]

Emergency Procedures

First Aid Measures

-

If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.[7]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[7]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or doctor if you feel unwell.[7]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

-

Specific Hazards Arising from the Chemical: Emits toxic fumes under fire conditions, including carbon oxides and nitrogen oxides.[6]

-

Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[3]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[7]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains. Discharge into the environment must be avoided.[3]

-

Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[8]

Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test) - Adapted from OECD Guideline 471

This test is performed to assess the mutagenic potential of this compound.

-

Principle: The assay uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations by base substitutions or frameshifts. A positive result indicates that the substance is mutagenic.[9][10]

-

Materials:

-

Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)[9]

-

Escherichia coli strain (e.g., WP2 uvrA)[9]

-

This compound

-

Solvent (e.g., DMSO)

-

S9 fraction from the liver of rats pretreated with Aroclor 1254 for metabolic activation[11]

-

Minimal glucose agar (B569324) plates

-

Top agar containing a trace of histidine (for Salmonella) or tryptophan (for E. coli)

-

Positive and negative controls

-

-

Procedure:

-

Preparation: Prepare serial dilutions of this compound in a suitable solvent.

-

Exposure:

-

Without Metabolic Activation (-S9): In a test tube, mix the top agar with the bacterial culture and the test substance solution. Pour the mixture onto a minimal glucose agar plate.

-

With Metabolic Activation (+S9): In a test tube, mix the top agar with the bacterial culture, the S9 fraction, and the test substance solution. Pour the mixture onto a minimal glucose agar plate.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

-

Rodent Carcinogenicity Bioassay - Adapted from OECD Guideline 451

This long-term study is designed to evaluate the carcinogenic potential of this compound in rodents.

-

Principle: Animals are exposed to the test substance for a major portion of their lifespan. The development of neoplastic lesions is observed.[12][13]

-

Materials:

-

Procedure:

-

Dose Selection: At least three dose levels and a concurrent control group are used. The highest dose should induce some toxicity but not significantly alter the normal lifespan.[13]

-

Administration: The test substance is administered daily for a period of 18-24 months.[14]

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.

-

Pathology: At the end of the study, all animals are subjected to a full necropsy. All organs and tissues are examined macroscopically and microscopically for evidence of neoplasia.[14]

-

Data Analysis: The incidence of tumors in the treated groups is compared to the control group using appropriate statistical methods.

-

Visualizations

Metabolic Activation Pathway of this compound

Caption: Metabolic pathway of this compound in the liver.

Experimental Workflow for Carcinogenicity Testing

Caption: General experimental workflow for assessing chemical carcinogenicity.

References

- 1. This compound | C12H11N | CID 16717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bg.cpachem.com [bg.cpachem.com]

- 3. hpc-standards.com [hpc-standards.com]

- 4. oecd.org [oecd.org]

- 5. mhlw.go.jp [mhlw.go.jp]

- 6. chemicalbook.com [chemicalbook.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. nib.si [nib.si]

- 10. The bacterial reverse mutation test | RE-Place [re-place.be]

- 11. biosafe.fi [biosafe.fi]

- 12. policycommons.net [policycommons.net]

- 13. oecd.org [oecd.org]

- 14. catalog.labcorp.com [catalog.labcorp.com]

An In-depth Technical Guide on the Environmental Fate and Degradation of Aromatic Amines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aromatic amines are a significant class of organic compounds characterized by an amino group attached to an aromatic ring. Widely used in the manufacturing of dyes, pesticides, pharmaceuticals, and polymers, their extensive industrial application has led to their ubiquitous presence in the environment.[1][2][3] Many aromatic amines are recognized as carcinogens and mutagens, posing considerable risks to human health and ecosystems.[1][2][3] Understanding their environmental fate and degradation is paramount for developing effective remediation strategies and mitigating their adverse impacts. This technical guide provides a comprehensive overview of the sources, environmental transport, and transformation processes of aromatic amines, with a focus on both biotic and abiotic degradation pathways. Detailed experimental protocols for studying their degradation and sorption are presented, along with quantitative data on their environmental persistence. Furthermore, this guide delves into the molecular mechanisms of microbial degradation, including the signaling pathways that regulate the expression of catabolic genes.

Introduction to Aromatic Amines

Aromatic amines are organic compounds that contain one or more amino groups (-NH2, -NHR, or -NR2) directly bonded to an aromatic ring. The simplest member of this class is aniline (B41778).[2] They are broadly classified into monocyclic, polycyclic, and heterocyclic aromatic amines.[1][3] Their chemical properties, and consequently their environmental behavior and toxicity, are highly dependent on the nature and position of substituents on the aromatic ring.[2] The industrial significance of aromatic amines lies in their utility as versatile intermediates in the synthesis of a vast array of commercial products.[2][4][5] However, their widespread use has resulted in their release into various environmental compartments, including air, water, and soil, where they are considered persistent and toxic pollutants.[2][4][6]

Sources and Environmental Transport of Aromatic Amines

The primary sources of aromatic amines in the environment are anthropogenic. Industrial effluents from manufacturing plants that produce or utilize these compounds are a major contributor to their release into aquatic systems.[4][7] These industries include the production of dyes and pigments, pesticides, pharmaceuticals, and rubber products.[4][5] Aromatic amines also enter the environment through the degradation of other pollutants, such as azo dyes and nitroaromatic compounds.[2] Combustion processes, including industrial emissions, vehicle exhaust, and the burning of biomass, also release aromatic amines into the atmosphere.[2][5]

Once in the environment, the transport of aromatic amines is governed by their physicochemical properties, such as water solubility, vapor pressure, and sorption characteristics. Many aromatic amines are moderately soluble in water, which facilitates their transport in aquatic ecosystems and allows them to leach through soil and potentially contaminate groundwater.[2][6][7] Their mobility in soil is influenced by factors like soil type, pH, and organic matter content.[7] Some aromatic amines can also volatilize and be transported over long distances in the atmosphere.[7]

Degradation of Aromatic Amines

The environmental persistence of aromatic amines is determined by their susceptibility to various degradation processes, which can be broadly categorized as biotic and abiotic.

Biotic Degradation (Biodegradation)

Biodegradation is a key process in the natural attenuation of aromatic amines and is primarily carried out by microorganisms.[1] Numerous bacteria have been identified that can utilize aromatic amines as a sole source of carbon, nitrogen, and energy.[1][3] The initial steps in the aerobic bacterial degradation of monocyclic aromatic amines often involve the action of dioxygenase or monooxygenase enzymes, which hydroxylate the aromatic ring to form catechols. These catechols are then subject to ring cleavage, either through ortho- or meta-cleavage pathways, leading to the formation of intermediates that can enter central metabolic pathways.[8]

Anaerobic degradation of aromatic amines is also possible, though it is generally a slower process. Under anaerobic conditions, the initial steps can involve carboxylation or reductive deamination before ring cleavage.[1]

Table 1: Half-lives of Selected Aromatic Amines in Different Environmental Compartments

| Aromatic Amine | Environmental Compartment | Condition | Half-life | Reference |

| Aniline | Air | Photodegradation | 2 - 3.3 hours | [4][9] |

| Aniline | Soil | Aerobic | < 1 week | [4][9] |

| Aniline | Industrial River Water | - | 2.3 days | [4] |

| Aniline | Estuarine Water | Photolysis | 27 hours | [10] |

| Aniline | Estuarine Water | Microbial (dark) | 173 hours | [10] |

| p-Chloroaniline | Estuarine Water | Photolysis | 2 - 125 hours | [10] |

| 2,4-Dichloroaniline | Estuarine Water | Photolysis | 2 - 125 hours | [10] |

| 2,4,5-Trichloroaniline | Estuarine Water | Photolysis | 2 - 125 hours | [10] |

| 3-Chloroaniline | Soil (Guelph loam) | Aerobic | ~2 weeks (initial rapid decline) | [11] |

| 3-Chloroaniline | Water (pond and river) | Biotransformation | 0.4 years | [11] |

Abiotic Degradation

Abiotic degradation processes, including photodegradation and chemical oxidation, also contribute to the transformation of aromatic amines in the environment.

-

Photodegradation: Aromatic amines can absorb sunlight, leading to their direct photolysis. Indirect photolysis can also occur through reactions with photochemically generated reactive species, such as hydroxyl radicals (•OH).[6] The rate of photodegradation is influenced by factors like the intensity of solar radiation, the presence of photosensitizers (e.g., humic substances), and the chemical structure of the aromatic amine.[6]

-

Chemical Oxidation: Aromatic amines can be oxidized by various chemical oxidants present in the environment or used in water treatment processes. These oxidants include ozone, chlorine, and manganese oxides in soil.[12] Advanced oxidation processes (AOPs) that generate highly reactive hydroxyl radicals are effective in degrading persistent aromatic amines.

Sorption and Bioavailability

The sorption of aromatic amines to soil and sediment particles significantly affects their mobility, bioavailability, and degradation rates. Sorption occurs through various mechanisms, including hydrophobic partitioning, cation exchange, and covalent bonding with organic matter.[3] The extent of sorption is quantified by the soil-water distribution coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc).[13][14] Higher sorption generally leads to reduced mobility and bioavailability.

Table 2: Soil Sorption Coefficients (Kd and Koc) for Selected Aromatic Amines

| Aromatic Amine | Soil Type | Organic Carbon (%) | pH | Kd (L/kg) | log Koc | Reference |

| Aniline | Various | - | - | - | 1.64 - 2.70 | [15] |

| p-Chloroaniline | Sandy Loam | 1.2 | 6.5 | 10.2 | 2.93 | |

| p-Chloroaniline | Clay Loam | 2.5 | 7.2 | 35.5 | 3.15 | |

| Aniline Aerofloat | Agricultural Soils | 0.86 - 2.53 | 5.4 - 7.8 | - | 3.53 - 4.66 | |

| Naphthalene | Woodburn Soil | 1.26 | - | - | 2.61 | [5] |

| Phenanthrene | Woodburn Soil | 1.26 | - | - | 4.27 | [5] |

| Pyrene | Woodburn Soil | 1.26 | - | - | 4.99 | [5] |

Experimental Protocols

Biodegradation Studies

A common method to assess the biodegradation of aromatic amines is to use microcosms that simulate environmental conditions.

Protocol: Aerobic Biodegradation in Soil

-

Soil Collection and Preparation: Collect soil from the desired location. Sieve the soil to remove large debris and homogenize.

-

Microcosm Setup: Add a known amount of soil to a series of flasks.

-

Spiking: Add the aromatic amine of interest, dissolved in a suitable solvent, to the soil to achieve the desired initial concentration. A carrier solvent is typically used and allowed to evaporate.

-

Incubation: Incubate the flasks in the dark at a constant temperature. Maintain soil moisture at a specific level (e.g., 60% of water holding capacity). Ensure adequate aeration by leaving the flasks open to the atmosphere or by periodic aeration.

-

Sampling: At predetermined time intervals, sacrifice replicate flasks for analysis.

-

Extraction: Extract the aromatic amine from the soil using an appropriate solvent (e.g., acetonitrile, methanol).

-

Analysis: Quantify the concentration of the aromatic amine in the extracts using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Analysis: Plot the concentration of the aromatic amine over time to determine the degradation rate and half-life.

Photodegradation Studies

Photodegradation experiments are typically conducted using a light source that simulates sunlight.

Protocol: Photodegradation in Aqueous Solution

-

Solution Preparation: Prepare an aqueous solution of the aromatic amine of interest at a known concentration.

-

Photoreactor Setup: Place the solution in a quartz tube or a photoreactor equipped with a light source (e.g., a xenon lamp or a mercury lamp) that mimics the solar spectrum.

-

Irradiation: Irradiate the solution for a specific duration. Run a dark control in parallel to account for any degradation not due to light.

-

Sampling: Take aliquots of the solution at different time points.

-

Analysis: Analyze the concentration of the aromatic amine in the samples using HPLC or a UV-Vis spectrophotometer.

-

Data Analysis: Calculate the photodegradation rate constant and half-life from the concentration-time data.

Soil Sorption Studies (OECD 106)

The batch equilibrium method (OECD Guideline 106) is a standard protocol for determining the adsorption/desorption of chemicals in soil.[7][8][13]

Protocol: Batch Equilibrium Method for Soil Sorption

-

Soil and Solution Preparation: Use characterized soils with known properties (organic carbon content, pH, texture). Prepare a solution of the aromatic amine in 0.01 M CaCl2.

-

Equilibration: Add a known mass of soil to a series of centrifuge tubes. Add a specific volume of the aromatic amine solution to each tube.

-

Shaking: Shake the tubes for a predetermined equilibration time (typically 24-48 hours) at a constant temperature.

-

Centrifugation: Separate the soil and solution by centrifugation.

-

Analysis: Analyze the concentration of the aromatic amine in the supernatant.

-